molecular formula C10H12ClNS B7886408 [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride

[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride

Cat. No.: B7886408
M. Wt: 213.73 g/mol
InChI Key: MDVGWALDUKSYTI-UHFFFAOYSA-N
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Description

[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C10H11NS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride typically involves a two-step process:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological targets, making it a candidate for drug development and other biomedical applications .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride is unique due to its specific structure, which combines the properties of benzothiophene and ethylamine. This combination allows for unique interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds .

Biological Activity

[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NS, with a molecular weight of approximately 189.27 g/mol. The compound features a benzothiophene moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

  • SMILES : C1=CC=C2C(=C1)C=C(S2)CCN
  • InChI : InChI=1S/C10H11NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Histone Deacetylase Inhibition : The compound has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to the induction of apoptosis in neoplastic cells, making it a candidate for cancer therapy .
  • Modulation of Neurotransmitter Systems : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. It may act on serotonin receptors, similar to other compounds in its class .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating autoimmune and inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
HDAC InhibitionInduces apoptosis in cancer cells
Neurotransmitter ModulationPotential effects on serotonin receptors
Anti-inflammatoryReduces inflammation markers

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cancer Treatment : A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines through HDAC inhibition. This effect was linked to increased acetylation of histones and subsequent activation of pro-apoptotic genes .
  • Neuroprotective Effects : In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases .
  • Inflammatory Models : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGWALDUKSYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716633
Record name 2-(1-Benzothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126312-03-6
Record name 2-(1-Benzothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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